2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid hydrochloride
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Overview
Description
2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid hydrochloride is a chemical compound that features a thiazole ring substituted with a dimethylamino group and an acetic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Acetic Acid Moiety Addition: The acetic acid group can be added through carboxylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the dimethylamino group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May lead to the formation of sulfoxides or sulfones.
Reduction: Can result in the formation of amines or alcohols.
Substitution: Can yield various substituted thiazole derivatives.
Scientific Research Applications
2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor function and signaling pathways.
Affect Cellular Processes: Influencing cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **2-(Dimethylamino)-2-(1,3-thiazol-4-yl)ethanol
- **2-(Dimethylamino)-2-(1,3-thiazol-4-yl)propanoic acid
- **2-(Dimethylamino)-2-(1,3-thiazol-4-yl)butanoic acid
Uniqueness
2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-9(2)6(7(10)11)5-3-12-4-8-5;/h3-4,6H,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGUWOBYPGRPEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CSC=N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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